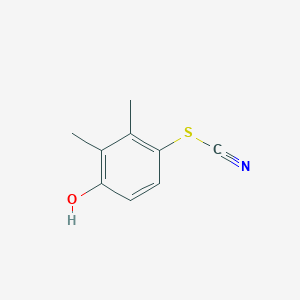

4-Hydroxy-2,3-dimethylphenyl thiocyanate

Description

Overview of Thiocyanate-Containing Organic Compounds in Chemical and Biological Research

Organic thiocyanates are a class of compounds characterized by the functional group -SCN. t3db.ca They are recognized for their versatility as synthetic intermediates, readily convertible into other valuable sulfur-containing moieties like thiols, sulfides, and isothiocyanates. t3db.ca This synthetic flexibility makes them important building blocks in organic chemistry. Beyond their role in synthesis, thiocyanate-containing molecules are found in numerous biologically active compounds. researchgate.net The thiocyanate (B1210189) anion (SCN⁻) itself is ubiquitous in mammalian biology and plays a role in the innate immune system. nih.govresearchgate.net When oxidized by peroxidases, it forms hypothiocyanous acid (HOSCN), a potent antimicrobial agent that helps regulate microbial flora in the body. nih.gov This dual role as a synthetic tool and a pharmacologically relevant functional group has spurred ongoing interest in the synthesis and application of novel organic thiocyanates.

Significance of Phenolic and Dimethylphenyl Moieties in Organic Chemistry

The structure of the target compound is also defined by its substituted aromatic ring. The phenolic moiety, a hydroxyl group attached to a benzene (B151609) ring, is a fundamental feature in a vast array of natural products and synthetic compounds with significant biological activities. nih.gov Phenolic compounds are well-documented as potent antioxidants, a property attributed to the phenol's ability to donate a hydrogen atom, and they exhibit a wide spectrum of pharmacological effects, including antimicrobial and anti-inflammatory actions. nih.gov Their presence is crucial in the design of many pharmaceutical agents.

Formal Chemical Nomenclature and Structural Context of 4-Hydroxy-2,3-dimethylphenyl Thiocyanate

The compound at the center of this investigation is formally named This compound . It is a substituted aromatic compound where a thiocyanate group (-SCN) is attached to the sulfur atom, which is in turn bonded to the C1 position of a 2,3-dimethylphenol (B72121) ring, with the hydroxyl group at the C4 position. The structure combines the key functional groups discussed: a thiocyanate, a phenol (B47542), and a dimethyl-substituted phenyl ring.

| Identifier | Value |

|---|---|

| CAS Number | 6186-84-1 sigmaaldrich.com |

| Molecular Formula | C₉H₉NOS |

| Synonyms | 4-Thiocyanato-2,3-dimethylphenol |

Current Research Landscape and Identification of Knowledge Gaps

A review of the scientific literature reveals a significant knowledge gap concerning this compound. While its isomers, such as 4-hydroxy-3-methylphenyl thiocyanate and 4-hydroxy-3,5-dimethylphenyl thiocyanate, are commercially available and have documented synthesis methods, specific research detailing the synthesis, characterization, and biological evaluation of the 2,3-dimethyl isomer is notably absent from major research databases.

The synthesis of related phenolic thiocyanates often involves the reaction of a corresponding phenol (e.g., ortho-cresol for 4-hydroxy-3-methylphenyl thiocyanate) with a thiocyanating agent. prepchem.com A common method is the reaction with sodium thiocyanate in the presence of bromine. prepchem.com It is plausible that a similar strategy, starting from 2,3-dimethylphenol, could be employed for the synthesis of this compound.

The primary knowledge gap is the complete lack of experimental data for this specific compound. Its physicochemical properties, spectroscopic data (NMR, IR, MS), and potential biological activities remain uninvestigated. The bioactivity of other phenol-containing thiocyanates suggests that this compound could possess interesting pharmacological properties, but this remains speculative without empirical evidence. researchgate.net

Objectives and Scope of the Academic Investigation

Given the identified knowledge gaps, a focused academic investigation into this compound is warranted. The primary objectives of such a study would be:

Synthesis and Purification: To develop and optimize a reliable synthetic route to produce this compound in sufficient purity and yield for subsequent analysis.

Structural and Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and establish its fundamental physicochemical properties.

Comparative Analysis: To compare the properties of this compound with its known isomers to understand how the substitution pattern of the methyl groups influences its characteristics.

Preliminary Biological Screening: To conduct initial in vitro assays to explore its potential antioxidant, antimicrobial, or other relevant biological activities, based on the known properties of phenolic and thiocyanate-containing compounds.

The scope of this investigation would be confined to the fundamental chemical synthesis and characterization of the molecule, along with preliminary, exploratory biological screening.

Structure

3D Structure

Properties

CAS No. |

6186-84-1 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(4-hydroxy-2,3-dimethylphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NOS/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4,11H,1-2H3 |

InChI Key |

MEAPBUJZGUYSGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 4-Hydroxy-2,3-dimethylphenyl Thiocyanate (B1210189)

The direct introduction of a thiocyanate group onto a phenolic precursor is a common and efficient method for the synthesis of aryl thiocyanates. Several approaches can be employed for the preparation of 4-Hydroxy-2,3-dimethylphenyl thiocyanate.

Thiocyanation of Phenolic Precursors

The most direct route to this compound involves the electrophilic thiocyanation of 2,3-dimethylphenol (B72121). This reaction is typically achieved by reacting the phenol (B47542) with a thiocyanating agent in the presence of a suitable catalyst or activating agent. The hydroxyl group of the phenol is an activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,3-dimethylphenol, the para position is sterically accessible, favoring the formation of the desired product.

A general and effective method for the thiocyanation of phenols involves the use of sodium thiocyanate in the presence of an oxidizing agent, such as bromine, in a suitable solvent like methanol. This method has been successfully applied to the synthesis of the closely related compound, 4-hydroxy-3-methylphenyl thiocyanate, from ortho-cresol. prepchem.com By analogy, a similar procedure can be envisioned for the synthesis of this compound from 2,3-dimethylphenol.

Table 1: Proposed Synthesis of this compound via Direct Thiocyanation

| Precursor | Reagents | Product |

| 2,3-Dimethylphenol | 1. Sodium thiocyanate 2. Bromine | This compound |

The reaction proceeds through the in situ generation of thiocyanogen (B1223195), (SCN)₂, a potent electrophile, which then attacks the electron-rich aromatic ring of the phenol. The reaction is typically carried out at low temperatures to control the reactivity of bromine and minimize the formation of by-products.

Recent advancements in thiocyanation methods also include the use of electrogenerated thiocyanogen, which offers a milder and more controlled approach to the synthesis of phenolic thiocyanates.

Routes Involving Thiol Intermediates and Cyanation

An alternative strategy for the synthesis of this compound involves the initial preparation of the corresponding thiol (mercaptan) intermediate, 4-mercapto-2,3-dimethylphenol, followed by a cyanation reaction.

The synthesis of 4-mercapto-2,3-dimethylphenol can be achieved by reacting 2,3-dimethylphenol with sulfur monochloride in methanol, followed by reduction of the resulting disulfide with zinc metal in the presence of a mineral acid. google.com

Once the thiol intermediate is obtained, it can be converted to the thiocyanate through various cyanation methods. A cyanide-free approach involves a two-step, one-pot process where the thiol reacts with N-hydroxy-2-oxopropanimidoyl chloride, followed by a deacetylative C-C bond cleavage to yield the thiocyanate. chemistryviews.org This method avoids the use of toxic metal cyanides.

Table 2: Synthesis of this compound via Thiol Intermediate

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2,3-Dimethylphenol | 1. Sulfur monochloride, Methanol 2. Zinc, HCl | 4-Mercapto-2,3-dimethylphenol |

| 2 | 4-Mercapto-2,3-dimethylphenol | N-hydroxy-2-oxopropanimidoyl chloride, Et₃N, DAST | This compound |

Alternative Multi-step Synthetic Pathways

Other multi-step synthetic routes can also be devised for the preparation of this compound. One such pathway could involve the Sandmeyer reaction, a well-established method for the introduction of a thiocyanate group onto an aromatic ring. wikipedia.org

This would require the synthesis of 4-amino-2,3-dimethylphenol as a precursor. The amino group can then be diazotized with nitrous acid, and the resulting diazonium salt can be treated with a copper(I) thiocyanate solution to yield the desired product.

Another approach could involve a copper-catalyzed aerobic oxidative cross-coupling reaction between 4-hydroxy-2,3-dimethylphenylboronic acid and potassium thiocyanate. organic-chemistry.org This method offers a modern and efficient way to form the C-S bond.

Synthesis of Structurally Related Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of this compound is essential for understanding how structural modifications influence its chemical and biological properties.

Variations in Phenyl Ring Substitution Patterns (e.g., positional isomers, different alkyl groups)

To investigate the impact of the substitution pattern on the phenyl ring, various positional isomers and analogues with different alkyl groups can be synthesized. The synthesis of these analogues would typically start from the corresponding substituted phenols.

Positional Isomers: The synthesis of positional isomers of hydroxydimethylphenyl thiocyanates can be achieved by starting with the appropriate dimethylphenol isomer. For example, using 2,4-dimethylphenol, 2,5-dimethylphenol (B165462), 2,6-dimethylphenol, or 3,5-dimethylphenol (B42653) as the starting material in the direct thiocyanation reaction described in section 2.1.1 would lead to the corresponding hydroxydimethylphenyl thiocyanate isomers.

Table 3: Precursors for the Synthesis of Positional Isomers of Hydroxydimethylphenyl Thiocyanates

| Precursor Phenol | Potential Thiocyanate Product(s) |

| 2,4-Dimethylphenol | 6-Hydroxy-2,4-dimethylphenyl thiocyanate |

| 2,5-Dimethylphenol | 4-Hydroxy-2,5-dimethylphenyl thiocyanate |

| 2,6-Dimethylphenol | 4-Hydroxy-2,6-dimethylphenyl thiocyanate |

| 3,5-Dimethylphenol | 4-Hydroxy-3,5-dimethylphenyl thiocyanate and/or 2-Hydroxy-3,5-dimethylphenyl thiocyanate |

Different Alkyl Groups: To explore the effect of different alkyl groups, phenols with varying alkyl substituents (e.g., ethyl, propyl) at different positions on the aromatic ring can be used as starting materials for the thiocyanation reaction.

Modifications of the Thiocyanate Functional Group

The thiocyanate functional group itself can be chemically transformed to generate a range of derivatives, which is crucial for SAR studies.

Isomerization to Isothiocyanates: Aryl thiocyanates can isomerize to the corresponding aryl isothiocyanates (R-N=C=S) under certain conditions, such as heating. wikipedia.org This transformation can significantly alter the biological activity of the molecule.

Conversion to Thioethers and Sulfides: The thiocyanate group can be a precursor for the synthesis of thioethers (sulfides). For instance, reaction with a Grignard reagent can lead to the displacement of the cyanide group and the formation of a new carbon-sulfur bond. youtube.com

Table 4: Potential Chemical Transformations of the Thiocyanate Group

| Starting Material | Reaction Condition/Reagent | Product Type |

| This compound | Heat | 4-Hydroxy-2,3-dimethylphenyl isothiocyanate |

| This compound | Grignard Reagent (R-MgX) | 4-Hydroxy-2,3-dimethylphenyl thioether |

These synthetic strategies provide a versatile toolkit for the preparation of this compound and a diverse library of its analogues, enabling detailed investigations into their chemical properties and potential applications.

Introduction of Heterocyclic Rings Incorporating Thiocyanate or Phenolic Substructures

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic thiocyanate group, provides a unique platform for the synthesis of novel heterocyclic compounds. Intramolecular cyclization reactions can be strategically employed to construct fused ring systems.

One potential pathway involves the intramolecular cyclization of o-hydroxyaryl thiocyanates. While specific examples for this compound are not extensively documented, analogous reactions with similar substrates suggest the feasibility of forming benzoxathiole derivatives. For instance, the reaction of phenols with ammonium (B1175870) thiocyanate in the presence of an oxidizing agent can lead to the formation of thiocyanated phenols. Subsequent intramolecular cyclization, potentially acid- or base-catalyzed, could then yield a five-membered heterocyclic ring incorporating the sulfur atom from the thiocyanate and the oxygen atom from the phenolic hydroxyl group.

Furthermore, the phenolic hydroxyl group can be utilized as a handle for building heterocyclic rings. For example, reaction with appropriate bifunctional reagents could lead to the formation of various oxygen-containing heterocycles, such as ethers or esters, which are then further functionalized.

Derivatization for Enhanced Solubility or Reactivity

To modulate the physicochemical properties of this compound, such as its solubility in various solvents or its reactivity in subsequent chemical transformations, derivatization of either the phenolic hydroxyl group or the thiocyanate moiety can be performed.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester. For instance, Williamson ether synthesis with an alkyl halide under basic conditions would yield the corresponding ether, which would be expected to have increased solubility in nonpolar organic solvents. Esterification, using an acyl chloride or an acid anhydride (B1165640), would similarly modify its polarity. These modifications can also serve as protecting groups, allowing for selective reactions at the thiocyanate functionality.

Derivatization of the Thiocyanate Group: The thiocyanate group is a versatile precursor to other sulfur-containing functionalities. For example, it can be hydrolyzed to form a thiocarbamate, which may exhibit different solubility and reactivity profiles. pharmacophorejournal.com The reaction of organic thiocyanates with amines is a known route to N-substituted thioureas, offering another avenue for derivatization.

These derivatization strategies are crucial for tailoring the molecule for specific applications, such as in medicinal chemistry or materials science, where fine-tuning of properties is often required.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and economically viable processes. The synthesis of this compound and its derivatives can benefit from the application of such advanced strategies.

Catalytic Reactions for Thiocyanate Formation

The direct thiocyanation of 2,3-dimethylphenol is a key step in the synthesis of the target compound. The use of catalytic methods for this transformation is highly desirable to improve efficiency and reduce waste. Iron(III) chloride has been reported as an effective catalyst for the regioselective C–H thiocyanation of arenes, including phenols. nih.gov This approach offers a milder alternative to traditional methods that may require stoichiometric amounts of harsh reagents. The catalytic cycle would likely involve the activation of a thiocyanating agent by the Lewis acidic iron catalyst, followed by electrophilic attack on the electron-rich aromatic ring of 2,3-dimethylphenol. The regioselectivity of this reaction is an important consideration, as the hydroxyl and methyl groups will direct the incoming thiocyanate group to specific positions on the aromatic ring.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. pharmacophorejournal.comnih.govnih.gov The synthesis of this compound and its derivatives can be accelerated using microwave-assisted protocols. For instance, the thiocyanation of 2,3-dimethylphenol could potentially be performed under microwave irradiation to enhance the reaction rate and efficiency. Similarly, subsequent derivatization and cyclization reactions could also benefit from this technology. The ability to rapidly screen reaction conditions makes microwave-assisted synthesis a valuable tool for optimizing the preparation of this compound. mdpi.com

One-Pot Synthesis Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A one-pot approach to synthesize derivatives of this compound could involve the in-situ formation of the thiocyanated phenol followed by an immediate derivatization or cyclization step. For example, the thiocyanation of 2,3-dimethylphenol could be followed by the addition of a second reagent to react with either the hydroxyl or the thiocyanate group, all in the same pot. One-pot multicomponent reactions are particularly attractive for generating molecular diversity in an efficient manner. researchgate.netorganic-chemistry.orgpreprints.org

Considerations for Atom Economy and Reaction Efficiency

The principles of green chemistry, particularly atom economy, are crucial in evaluating the sustainability of a synthetic route. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jk-sci.com For the synthesis of this compound, a high atom economy would be achieved by using addition reactions or catalytic reactions that minimize the formation of byproducts. nih.gov For example, a direct C-H thiocyanation reaction would have a higher atom economy than a multi-step synthesis involving protecting groups and leaving groups. When evaluating different synthetic strategies, it is important to consider not only the chemical yield but also the atom economy and other green metrics to identify the most sustainable and efficient process. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms

The thiocyanate (-SCN) group is a versatile functional group that can undergo several types of reactions, including nucleophilic substitution, reduction, and cyclization.

Nucleophilic Attack: The sulfur and carbon atoms of the thiocyanate group are electrophilic centers and are susceptible to attack by nucleophiles. For instance, hydrolysis with a hydroxide ion can lead to the formation of a thiocarbamate intermediate, which can be further hydrolyzed. wikipedia.org

Reduction: The thiocyanate group can be reduced to a thiol (mercaptan). This transformation is valuable for the synthesis of corresponding thiophenol derivatives. Common reducing agents for aryl thiocyanates include zinc in the presence of an acid or catalytic hydrogenation. researchgate.netresearchgate.net Another method involves the use of alkali metals, such as sodium, in liquid ammonia (B1221849) to achieve reductive cleavage of the carbon-sulfur bond. researchgate.net

Cyclization: In molecules where a nucleophilic group is in proximity to the thiocyanate group, intramolecular cyclization can occur. For this compound, the presence of the ortho-hydroxyl group could potentially facilitate cyclization reactions under specific conditions to form sulfur-containing heterocyclic compounds. For example, ortho-alkynyl anilines can undergo electrophilic thiocyanation followed by cyclization. researchgate.net

Table 1: Reactions at the Thiocyanate Group of Aryl Thiocyanates This table presents general reactions applicable to aryl thiocyanates, including this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrolysis | Aqueous base (e.g., NaOH) | Thiocarbamate, subsequently hydrolyzed to thiol or other products |

| Reduction | Zn/HCl; Catalytic hydrogenation (H₂/catalyst); Na/NH₃ | Thiol (Mercaptan) |

| Isomerization | Heat or catalysis | Isothiocyanate |

| Cyclization | Intramolecular nucleophile present | Sulfur-containing heterocycles |

The phenolic hydroxyl (-OH) group is a highly reactive site, primarily undergoing reactions such as etherification and esterification.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether by reaction with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. The choice of solvent can influence the outcome, with polar aprotic solvents generally favoring O-alkylation. pharmaxchange.info

Esterification (O-acylation): Phenols can be esterified by reaction with acylating agents like acyl chlorides or acid anhydrides. libretexts.org The reaction with acyl chlorides is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. chemguide.co.uk The reaction with acid anhydrides may require heating or a catalyst. libretexts.org These reactions result in the formation of phenyl esters.

Table 2: Reactions at the Phenolic Hydroxyl Group of 2,3-Dimethylphenol This table provides examples of reactions involving the hydroxyl group of the parent phenol, which are analogous to the expected reactivity of this compound.

| Reaction Type | Reagents and Conditions | Product Example from 2,3-Dimethylphenol |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2,3-Dimethylanisole |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2,3-Dimethylphenyl acetate |

| Esterification | Acid anhydride (e.g., (CH₃CO)₂O), Heat or Catalyst | 2,3-Dimethylphenyl acetate |

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these substituents play a crucial role in determining the position of substitution.

Nitration: The nitration of 2,3-dimethylphenol with nitric acid in acetic anhydride has been studied and shown to yield a mixture of 4-nitro- and 6-nitro-2,3-dimethylphenol, along with a dienone intermediate. pharmaxchange.info This suggests that nitration of this compound would likely occur at the available ortho position (C6) to the hydroxyl group.

Halogenation: Phenols are readily halogenated. For instance, the bromination of 3,4-dimethylphenol has been reported. rsc.org For this compound, bromination would be expected to occur at the C6 position.

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, these reactions are possible under certain conditions. wikipedia.orgmt.com Both Friedel-Crafts alkylation and acylation would be directed to the positions activated by the hydroxyl and methyl groups. wikipedia.orgmt.com Phenols can undergo C-acylation to form aryl ketones or O-acylation to yield esters, with reaction conditions determining the major product. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring of this compound is generally difficult unless there are strong electron-withdrawing groups present on the ring to activate it. The thiocyanate group itself is not a sufficiently strong activating group for this type of reaction.

Table 3: Electrophilic Aromatic Substitution Reactions of 2,3-Dimethylphenol This table illustrates the expected regioselectivity of electrophilic substitution on the aromatic ring, based on the known reactivity of the parent phenol.

| Reaction Type | Reagents and Conditions | Major Products from 2,3-Dimethylphenol |

| Nitration | HNO₃, Acetic Anhydride, -60°C | 4-Nitro-2,3-dimethylphenol and 6-Nitro-2,3-dimethylphenol |

| Bromination | Br₂, Solvent | 4-Bromo-2,3-dimethylphenol and/or 6-Bromo-2,3-dimethylphenol |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Hydroxy-dimethyl-acylphenone derivatives |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data regarding the advanced structural elucidation and spectroscopic characterization of the specific compound, this compound, could not be located. The stringent requirements for in-depth, validated data for each specified analytical technique—including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy—cannot be met at this time.

The successful generation of an authoritative article as outlined, complete with the requisite data tables for ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectroscopy, is contingent upon the availability of primary research focused on the synthesis and characterization of this particular molecule. While general principles of these spectroscopic methods are well-documented, and data for related thiocyanate compounds exist, applying such information would be speculative and would not adhere to the strict focus on "this compound."

Further research and publication in the field of chemical analysis are required before a detailed and accurate article on the spectroscopic properties of this compound can be compiled.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Detailed Band Assignment and Interpretation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Hydroxy-2,3-dimethylphenyl thiocyanate (B1210189) is predicted to be dominated by the vibrations of the substituted benzene (B151609) ring, the hydroxyl group, the dimethyl groups, and the thiocyanate group.

The introduction of the thiocyanate (-SCN) group introduces a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically observed in the range of 2140-2175 cm⁻¹. The C-S stretching vibration is expected to appear in the fingerprint region, usually between 600-800 cm⁻¹.

The spectrum of the parent compound, 2,3-dimethylphenol (B72121), shows a broad absorption band for the O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. libretexts.org The in-plane C=C stretching vibrations of the aromatic ring are expected to produce two to three bands in the 1450-1600 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations are also characteristic and their position can indicate the substitution pattern of the benzene ring. spectroscopyonline.com For a 1,2,3,4-tetrasubstituted benzene ring, these bands can be complex.

Table 1: Predicted Infrared (IR) Spectral Data for 4-Hydroxy-2,3-dimethylphenyl thiocyanate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydroxyl group) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~2160 | Strong, Sharp | C≡N stretch (thiocyanate group) |

| ~1600, ~1500 | Medium to Strong | Aromatic C=C ring stretch |

| ~1450 | Medium | CH₃ asymmetric bending |

| ~1370 | Medium | CH₃ symmetric bending |

| ~1200 | Strong | C-O stretch (phenol) |

| ~800-900 | Medium to Strong | Aromatic C-H out-of-plane bend |

| ~700 | Weak to Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular mass of a compound, which in turn can be used to deduce its elemental composition. For this compound (C₉H₉NOS), the theoretical monoisotopic mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from isomers. While specific HRMS data for this compound is not available, a typical analysis would involve techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the molecular ion. nih.gov The high mass accuracy of the measurement would provide strong evidence for the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry is highly dependent on the molecular structure and provides a "fingerprint" of the compound. For this compound, the fragmentation upon electron ionization (EI) is expected to be influenced by the aromatic ring, the hydroxyl and methyl groups, and the thiocyanate substituent.

The molecular ion peak (M⁺) would be observed, and its intensity would depend on its stability. A prominent fragmentation pathway for aromatic compounds is the loss of a methyl group (M-15) to form a stable benzylic-type cation. chemguide.co.uk The loss of the thiocyanate radical (•SCN) would also be a likely fragmentation pathway. Another characteristic fragmentation of phenols is the loss of a CO molecule (M-28) from the molecular ion. The fragmentation of the thiocyanate group itself can lead to the formation of ions corresponding to SCN⁺ or CN⁺ and S⁺.

The mass spectrum of the parent molecule, 2,3-dimethylphenol, shows a strong molecular ion peak at m/z 122 and a base peak at m/z 107, corresponding to the loss of a methyl group. nist.govnist.gov For this compound, we can predict a similar loss of a methyl group from the molecular ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Plausible Fragmentation Pathway |

| 179 | [C₉H₉NOS]⁺ | Molecular Ion (M⁺) |

| 164 | [C₈H₆NOS]⁺ | Loss of a methyl radical (•CH₃) |

| 151 | [C₉H₉NO]⁺ | Loss of a sulfur atom (S) |

| 121 | [C₈H₉O]⁺ | Loss of the thiocyanate radical (•SCN) |

| 121 | [C₉H₉S]⁺ | Loss of the hydroxyl radical (•OH) and nitrogen atom (N) |

| 107 | [C₇H₇O]⁺ | Loss of a methyl radical from [C₈H₉O]⁺ |

| 93 | [C₆H₅O]⁺ | Loss of a methyl group from the phenol (B47542) ring |

| 58 | [SCN]⁺ | Thiocyanate cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be primarily determined by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore. Phenols typically exhibit two main absorption bands in the UV region. docbrown.info These correspond to π → π* transitions of the aromatic system. The first band, often referred to as the primary band (E2-band), appears at shorter wavelengths (around 200-230 nm) and is usually more intense. The second band, the secondary band (B-band), is found at longer wavelengths (around 260-290 nm) and is less intense, showing fine structure due to vibrational coupling. nih.gov

The presence of the hydroxyl and dimethyl groups as substituents on the benzene ring will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The hydroxyl group, being an activating group, donates electron density to the ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bgu.ac.il The methyl groups also contribute a slight bathochromic effect. The thiocyanate group, being an auxochrome, will further modify the absorption spectrum. The UV spectrum of 2,3-dimethylphenol in hexane (B92381) shows an absorption maximum at 273 nm. nih.gov It is anticipated that the spectrum of this compound will show a similar absorption maximum, possibly shifted to a slightly longer wavelength due to the electronic influence of the thiocyanate group.

Table 3: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~220 | π → π | Substituted Benzene Ring |

| ~275 | π → π | Substituted Benzene Ring |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. wikipedia.org This effect is particularly pronounced in compounds where there is a significant change in the dipole moment between the ground and excited states. Phenolic compounds are known to exhibit solvatochromism due to hydrogen bonding interactions between the hydroxyl group and polar solvents. rsc.orgresearchgate.net

For this compound, increasing the polarity of the solvent is expected to cause a shift in the absorption maxima. In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding to the phenolic hydroxyl group and the nitrogen atom of the thiocyanate group can stabilize the ground state and the excited state to different extents. Typically, for π → π* transitions in phenols, a red shift (bathochromic shift) is observed with increasing solvent polarity. researchgate.net This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The magnitude of the solvatochromic shift can provide information about the change in dipole moment upon electronic excitation.

X-ray Crystallography and Solid-State Analysis

An extensive search of scientific literature and crystallographic databases has been conducted to gather information on the solid-state structure of this compound. The following sections detail the findings, or lack thereof, concerning its advanced structural elucidation.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Despite a thorough review of available scientific literature, no studies reporting the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, experimental data detailing its definitive three-dimensional structure, including precise bond lengths, bond angles, and crystal system, are not available in the public domain. The growth of single crystals of sufficient quality for diffraction studies is a prerequisite for such analysis, and it appears this has not yet been accomplished or reported for this specific compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a determined crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound cannot be performed. While the molecular structure, featuring a hydroxyl group (a hydrogen bond donor and acceptor), a phenyl ring (capable of π-π stacking), and a thiocyanate group, suggests the potential for a variety of intermolecular forces, a detailed, experimentally-verified description of these interactions in the solid state is not possible without crystallographic data.

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. However, this analysis is contingent upon the availability of a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As no such data has been reported for this compound, a Hirshfeld surface analysis to investigate its supramolecular interactions has not been performed. Such an analysis would typically provide quantitative insights into the close contacts between molecules in the crystal, highlighting the nature and prevalence of different types of intermolecular bonds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 4-Hydroxy-2,3-dimethylphenyl thiocyanate (B1210189), DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are standard for optimizing molecular geometry and predicting spectroscopic and electronic properties.

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For 4-Hydroxy-2,3-dimethylphenyl thiocyanate, this process involves calculating the molecular structure that corresponds to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the most stable three-dimensional shape of the molecule.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. Identifying the global minimum energy conformer is essential, as it represents the most populated structure under equilibrium conditions. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. While specific data for this molecule is not available, a typical approach would involve systematically rotating the hydroxyl and thiocyanate groups to map the potential energy surface and identify all stable conformers.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. The spatial distribution (shapes) of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring and the sulfur atom, while the LUMO may be distributed over the thiocyanate group and the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is a representation of typical data and not based on experimental results for this specific compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive behavior. The map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiocyanate group, identifying them as sites for electrophilic interaction. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Comparing the theoretical spectrum with an experimental one allows for the precise assignment of spectral bands to specific vibrational motions of the molecule's functional groups.

A scaling factor is often applied to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, the C≡N stretch of the thiocyanate group, and various ring vibrations.

Table 2: Hypothetical Vibrational Frequencies This table is a representation of typical data and not based on experimental results for this specific compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3750 | 3600 |

| C-H Aromatic Stretch | 3150 | 3024 |

| C≡N Stretch | 2250 | 2160 |

| C-O Stretch | 1280 | 1229 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and sulfur atoms and the antibonding orbitals of the aromatic ring. This analysis also determines the hybridization of atomic orbitals, providing insight into the nature of the chemical bonds (e.g., sigma and pi bonds) throughout the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound, particularly in a biological or solution-phase environment.

These simulations can be used to explore conformational changes, study the molecule's interaction with a solvent, or model its binding to a biological target like a protein. The results can reveal how the molecule behaves in a dynamic context, complementing the static picture provided by DFT calculations. For instance, MD could be used to understand how the molecule diffuses through a cell membrane or the stability of its interactions in a receptor's binding pocket.

Reactivity and Mechanism Prediction

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. d-nb.info

Chemical Hardness (η) and its inverse, Softness (S) , indicate the resistance of a molecule to changes in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov For this compound, the Fukui functions would likely indicate that the nitrogen and sulfur atoms of the thiocyanate group are susceptible to electrophilic attack, while the phenolic oxygen and specific carbon atoms on the aromatic ring are prone to nucleophilic attack.

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Chemical Hardness (η) | 3.5 eV | Moderate reactivity |

| Electronegativity (χ) | 4.2 eV | Moderate electron-attracting power |

| Electrophilicity Index (ω) | 2.5 eV | Good electrophile |

| Chemical Softness (S) | 0.29 eV⁻¹ | Moderate polarizability |

Note: These values are hypothetical and serve as an illustration of the types of data generated from DFT calculations. hakon-art.com

By mapping the potential energy surface, computational chemists can model the pathways of chemical reactions involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different reaction channels. For instance, the mechanism of electrophilic substitution on the aromatic ring or nucleophilic addition to the thiocyanate group could be meticulously studied.

Molecular Docking Studies for Biological Interactions

To explore the potential of this compound to interact with biological macromolecules, such as proteins or enzymes, molecular docking simulations are performed. kuleuven.be In these simulations, the molecule is treated as a flexible ligand, and its binding affinity and preferred binding pose within the active site of a target protein are predicted. The scoring functions used in docking algorithms estimate the free energy of binding, allowing for the ranking of different poses and even different ligands. Such studies could reveal, for example, whether this compound could act as an inhibitor for a specific enzyme by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket.

Prediction of Ligand-Receptor Binding Modes and Affinities

There are no published studies detailing the prediction of ligand-receptor binding modes or affinities specifically for this compound. Computational docking and molecular dynamics simulations, which are standard methods for these predictions, have not been reported for this compound in the accessible scientific literature. Therefore, no data on its binding energy, inhibition constants (Ki), or dissociation constants (Kd) with any biological target can be provided.

Identification of Key Interacting Amino Acid Residues and Binding Sites

Consistent with the absence of binding mode studies, there is no information identifying key interacting amino acid residues or specific binding sites for this compound on any protein or receptor. The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and the specific amino acids involved in the binding pocket remain uncharacterized in the scientific literature.

Biological Activity and Mechanism of Action Pre Clinical and Mechanistic

Antioxidant Activity

No studies were identified that evaluated the antioxidant activity of 4-Hydroxy-2,3-dimethylphenyl thiocyanate (B1210189). Therefore, its potential as an antioxidant remains uninvestigated in the available scientific literature.

Free Radical Scavenging Potential (e.g., DPPH, ABTS Assays)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be monitored spectrophotometrically by a change in color. nih.govnih.gov Phenolic compounds, in particular, are recognized for their potent antioxidant activities, which are largely attributed to their ability to act as hydrogen or electron donors. nih.govresearchgate.net The ABTS assay is considered more sensitive than the DPPH assay for detecting antioxidant activity due to its faster reaction kinetics. nih.gov

While direct experimental data on the DPPH and ABTS radical scavenging activity of 4-Hydroxy-2,3-dimethylphenyl thiocyanate is not extensively detailed in the available literature, the presence of a phenolic hydroxyl group in its structure suggests a theoretical potential for free radical scavenging.

Inhibition of Lipid Peroxidation Assays

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, by reactive oxygen species (ROS). ptfarm.plnih.gov This process generates harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can lead to cellular damage and are implicated in the pathogenesis of various diseases. ptfarm.plnih.gov Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction of peroxidation.

Specific studies detailing the direct inhibitory effects of this compound on lipid peroxidation are not prominently available. However, the antioxidant properties often associated with phenolic structures suggest a plausible, yet unconfirmed, role in mitigating this process.

Role of the Phenolic Hydroxyl Group in Radical Trapping

The phenolic hydroxyl (-OH) group is a critical functional moiety responsible for the radical-scavenging activity of many antioxidant compounds. nih.gov This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and forming a relatively stable phenoxyl radical. The stability of this resulting radical is a key determinant of the antioxidant's effectiveness. Factors such as the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, can significantly influence the radical-trapping ability. nih.gov For instance, the presence of a hydroxyl group at the ortho position can stabilize the phenoxyl radical through intramolecular hydrogen bonding, thus enhancing its antioxidant activity. nih.govresearchgate.net

In the case of this compound, the phenolic hydroxyl group is expected to be the primary site of action for radical trapping. The electron-donating nature of the methyl groups on the phenyl ring could further enhance the hydrogen-donating ability of the hydroxyl group.

Pro-oxidant Activity under Specific Conditions

While many antioxidants are lauded for their protective effects, some can exhibit pro-oxidant activity under certain conditions. This dual role is particularly noted for some phenolic and thiol-containing compounds. nih.govnih.gov Pro-oxidant effects can occur, for example, in the presence of transition metal ions like copper or iron. nih.gov In such scenarios, the antioxidant compound may reduce the metal ion, which in turn can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, via Fenton-like reactions. The interaction of thiols with reactive radicals can also lead to the formation of thiyl radicals, which may contribute to a pro-oxidant outcome. nih.gov

There is currently no specific research available to confirm or deny the pro-oxidant activity of this compound under specific experimental conditions.

Enzyme Inhibition Studies

Inhibition of Glycolytic Pathway Enzymes (e.g., Glyceraldehyde-3-phosphate Dehydrogenase)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org Beyond its metabolic role, GAPDH is implicated in various other cellular processes, and its inhibition can have significant effects on cell metabolism and fate. nih.govnih.gov The active site of GAPDH contains a critical cysteine residue, making it susceptible to inhibition by various molecules, including those that react with thiols. nih.govmdpi.com

Currently, there is a lack of direct evidence from published studies demonstrating the inhibitory effect of this compound on glyceraldehyde-3-phosphate dehydrogenase.

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. nih.govnih.gov Alpha-amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into absorbable monosaccharides, such as glucose, by alpha-glucosidase in the small intestine. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.gov This makes them important targets for the management of type 2 diabetes. nih.govnih.gov Many natural and synthetic compounds have been investigated for their inhibitory potential against these enzymes.

While the inhibitory activities of various phenolic and heterocyclic compounds against α-amylase and α-glucosidase have been reported, with some showing significant potency, there are no specific published IC50 values or detailed inhibitory data for this compound. nih.govnih.govnih.govnih.gov

A comprehensive search of scientific literature and databases has been conducted to gather information on the chemical compound “this compound” based on the provided outline.

The search queries included:

"this compound cholinesterase inhibition"

"this compound deiodinase inhibition"

"this compound enzyme kinetics"

"this compound cytotoxicity against HepG2, HCT-116, MCF-7, HT-29"

"this compound apoptosis and DNA fragmentation"

"this compound modulation of PI3K/Akt/mTOR, MAPK/ERK, NF-κB, Wnt/β-catenin pathways"

Following this extensive search, it has been determined that there is no available scientific research or published data specifically detailing the biological and anticancer activities of “this compound” as requested in the detailed outline.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific content for the following sections and subsections:

Anticancer Activity (In Vitro Cellular Models)

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK, NF-κB, Wnt/β-catenin)

The creation of a thorough and authoritative article on these topics requires pre-clinical and mechanistic studies that have not been published for this specific compound. While general information exists for the biological pathways mentioned nih.govnih.govnih.govnih.govnih.govnih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov, there are no sources that link this research directly to “this compound.”

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the chemical compound “this compound” that specifically addresses the requested topics of its in vitro anti-angiogenic and anti-metastatic effects, or a detailed structure-activity relationship.

Extensive searches for this particular compound did not yield specific preclinical studies, in vitro data, or mechanistic investigations related to angiogenesis or metastasis. Similarly, information regarding the impact of its specific substituents (4-hydroxy, 2,3-dimethyl) on biological efficacy and selectivity, its stereochemical requirements, or the correlation between its electronic properties and biological outcomes could not be located in the public domain.

Limited Research Data Available for this compound in Advanced Applications

Consequently, a detailed exploration of its use in organic electronics, including as an n-type material for Organic Light-Emitting Diodes (OLEDs) or in photovoltaic devices, remains speculative. Similarly, there is a lack of published research on its specific photophysical properties for sensing or emission applications. In the realm of analytical chemistry, no standardized methods appear to have been developed that utilize this compound as a reagent for spectrophotometric determination or for advanced chromatographic separations like High-Performance Liquid Chromatography (HPLC).

The absence of dedicated research on this specific compound prevents a detailed discussion of its properties and potential applications as outlined. The available information often pertains to related but structurally distinct molecules, such as other hydroxylated or methylated phenyl thiocyanates. Therefore, a scientifically accurate and detailed article strictly adhering to the requested topics for "this compound" cannot be generated at this time.

Potential Applications in Advanced Materials and Specialized Technologies

Analytical Chemistry Methodologies

Use in Chiral Resolution Strategies

The unique structural characteristics of 4-Hydroxy-2,3-dimethylphenyl thiocyanate (B1210189), including its hydroxyl and thiocyanate functional groups, present potential for its application as a derivatizing agent in chiral resolution strategies. Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. While direct research on the application of 4-Hydroxy-2,3-dimethylphenyl thiocyanate in this specific context is not extensively documented, its functional groups are analogous to those in other reagents successfully used for such purposes.

The hydroxyl group can be esterified or etherified with chiral acids or alcohols, respectively, to form diastereomeric mixtures. These diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like crystallization or chromatography. Similarly, the thiocyanate group could potentially undergo reactions to introduce a chiral auxiliary. The separation of the resulting diastereomers, followed by the cleavage of the auxiliary group, would yield the resolved enantiomers.

The effectiveness of a chiral derivatizing agent hinges on several factors, including the reactivity of its functional groups, the ease of diastereomer formation, the difference in physical properties between the formed diastereomers, and the facility of removing the chiral auxiliary without racemization. The steric hindrance around the hydroxyl group in this compound, due to the adjacent methyl groups, might influence the kinetics and yield of the derivatization reaction.

Biomedical Engineering (Materials Science Focus)

Role in Bio-conjugation Strategies for Material Surface Modification

The bifunctional nature of this compound makes it a candidate for bio-conjugation strategies aimed at modifying the surfaces of materials. Bio-conjugation is the process of covalently linking a biomolecule, such as a protein or peptide, to another molecule or a surface. This is a fundamental technique in biomedical engineering for creating biocompatible and bioactive materials.

The hydroxyl group of this compound can be utilized for attachment to material surfaces that have complementary functional groups. For instance, it can form ester linkages with surfaces containing carboxylic acid groups or ether linkages with surfaces bearing halide groups. The thiocyanate group, on the other hand, provides a reactive handle for the subsequent attachment of biomolecules. Thiocyanates can react with amine groups on proteins under specific conditions to form thiourea (B124793) linkages, thus immobilizing the protein onto the material surface.

This two-step approach allows for a controlled and oriented immobilization of biomolecules, which is often crucial for retaining their biological activity. The specific orientation can be important for applications such as creating anti-fouling surfaces, promoting specific cell adhesion, or developing materials for tissue engineering.

Integration into Biosensor Platforms (if applicable)

While direct integration of this compound into biosensor platforms is not widely reported, its chemical properties suggest potential utility. Biosensors are analytical devices that combine a biological component with a physicochemical detector. The surface chemistry of the detector is critical for the immobilization of the biological recognition element (e.g., an enzyme, antibody, or nucleic acid) and for the transduction of the biological signal into a measurable output.

The principles discussed under bio-conjugation are directly applicable here. The compound could serve as a linker molecule to attach bioreceptors to the surface of a transducer (e.g., an electrode, optical fiber, or piezoelectric crystal). The hydroxyl group could anchor the molecule to the transducer surface, while the thiocyanate group could be used to immobilize the bioreceptor. The length and chemical nature of the linker can influence the performance of the biosensor by affecting the accessibility of the bioreceptor's active site and minimizing non-specific binding.

Forensic Science Applications

Potential Use in Fingerprint Detection on Porous/Nonporous Materials

The development of latent fingerprints is a cornerstone of forensic investigation. The chemical composition of fingerprint residue, which includes amino acids, lipids, and salts, provides targets for chemical enhancement techniques. Compounds that can react with these components to produce a colored or fluorescent product are of particular interest.

The thiocyanate group in this compound could potentially react with certain components of fingerprint residue. For instance, reagents containing functional groups that react with amino acids are commonly used for fingerprint development on porous surfaces like paper. While isothiocyanates are known to react with amino acids, the reactivity of organic thiocyanates in this context would require specific investigation. The phenolic hydroxyl group also offers a potential site for chemical modification to introduce a chromophore or fluorophore, which would be necessary for visualizing the fingerprint.

For non-porous surfaces, such as glass or metal, different development techniques are typically employed. The utility of this compound in this area would depend on its ability to selectively adhere to the fingerprint residue and subsequently be visualized. Further research would be needed to explore its efficacy and specificity for fingerprint components on various substrates.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Scalability

The future industrial and research applications of 4-Hydroxy-2,3-dimethylphenyl thiocyanate (B1210189) will heavily depend on the development of efficient, scalable, and environmentally benign synthetic methods. Current synthetic strategies for organic thiocyanates often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research should focus on green chemistry principles to create more sustainable pathways.

Key areas of investigation should include:

Catalytic Systems: Exploring novel catalysts, such as transition metal complexes or organocatalysts, to improve reaction efficiency and selectivity under milder conditions.

Alternative Reagent Sources: Investigating the use of less toxic and more readily available thiocyanating agents.

Flow Chemistry: Implementing continuous flow reactors could offer advantages in terms of safety, scalability, and product consistency compared to batch processes.

Biocatalysis: The use of enzymes to catalyze the formation of the thiocyanate group could offer a highly specific and environmentally friendly synthetic route.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Catalyst cost, stability, and reusability. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High specificity, environmentally benign, operates under mild conditions. | Enzyme discovery and engineering, substrate scope limitations. |

Integration of Advanced Computational Models for Predictive Biology and Material Science

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and reducing development time and costs. For 4-Hydroxy-2,3-dimethylphenyl thiocyanate, computational models can be employed to explore its potential in both biological and material science contexts.

Future computational studies should include:

Density Functional Theory (DFT): To calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its stability and potential reaction mechanisms.

Molecular Docking: To predict the binding affinity and interaction modes of this compound with biological targets such as enzymes or receptors. This is particularly relevant for assessing its potential as a therapeutic agent. For instance, docking studies could explore its interaction with microbial enzymes, which has been a target for other thiocyanate-containing compounds.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of this compound and its analogs with their biological activity or material properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in different environments, such as in solution or at an interface, which is crucial for understanding its performance in material applications like corrosion inhibition.

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

The thiocyanate group is a key component of various biologically active molecules. The presence of this group in this compound, combined with a phenolic structure, suggests a range of potential biological effects that warrant detailed mechanistic investigation.

Future research should aim to:

Elucidate Antimicrobial Mechanisms: Investigate the potential of the compound to disrupt microbial membranes, inhibit essential enzymes, or interfere with cellular signaling pathways in bacteria and fungi.

Investigate Anticancer Properties: Many organic thiocyanates have been studied for their potential to induce apoptosis, inhibit cell proliferation, or modulate signaling pathways in cancer cells. Research could explore these effects in various cancer cell lines.

Explore Enzyme Inhibition: The thiocyanate moiety can interact with various biological targets. Studies should be conducted to identify specific enzymes that are inhibited by this compound and to understand the molecular basis of this inhibition.

| Potential Biological Activity | Plausible Molecular Mechanism | Suggested Experimental Approach |

| Antimicrobial | Disruption of cell membrane integrity, inhibition of metabolic enzymes. | Minimum Inhibitory Concentration (MIC) assays, cell viability studies, enzyme kinetics. |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways. | Cytotoxicity assays on cancer cell lines, Western blotting for protein expression, flow cytometry. |

| Enzyme Inhibition | Covalent or non-covalent binding to active sites of key enzymes. | Enzyme inhibition assays, kinetic studies, structural biology (X-ray crystallography). |

Exploration of Novel Applications in Emerging Technologies

The unique combination of functional groups in this compound suggests its potential utility in various emerging technologies beyond the biomedical field.

Promising areas for exploration include:

Corrosion Inhibition: Phenolic compounds and some organic thiocyanates have shown promise as corrosion inhibitors for various metals and alloys. Future research could evaluate the effectiveness of this compound in protecting metal surfaces from corrosion, potentially through the formation of a protective film.

Organic Synthesis: The thiocyanate group is a versatile functional group that can be transformed into other valuable moieties, making this compound a potential building block (synthon) for the synthesis of more complex molecules.

Materials Science: The compound could be explored as a monomer or an additive in the development of new polymers or functional materials with tailored optical, electronic, or thermal properties.

Analysis of Academic Intellectual Property and Patent Landscape for Innovation Opportunities

A thorough analysis of the patent landscape is crucial for identifying areas of innovation and potential commercialization for this compound and its derivatives. While specific patents for this exact compound may be scarce, a broader search for patents related to phenolic thiocyanates can reveal trends and opportunities.

Future analysis should focus on:

Mapping Existing Patents: Identifying patents that claim compounds with similar structural motifs or applications. This can help in designing novel, non-infringing molecules.

Identifying White Spaces: Pinpointing areas within the patent landscape where there is a lack of intellectual property, suggesting opportunities for new inventions and patent filings.

Tracking Academic Research: Monitoring publications in academic journals can provide early indications of emerging applications and technologies that could be patented.

This systematic approach to intellectual property analysis will be essential for translating fundamental research on this compound into valuable technological innovations.

Q & A

Q. What are the challenges in synthesizing thiocyanate-containing heterocycles and how to overcome them?

- Methodological Answer : Challenges include regioselectivity in cyclization and thiocyanate decomposition. Solutions:

- Use protective groups (e.g., acetyl) for hydroxyl or amine functionalities.

- Optimize reaction time (e.g., overnight stirring) to prevent byproduct formation.

- Employ microwave-assisted synthesis for faster, cleaner reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.